

Asoprisnil-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Asoprisnil-d3

Cat. No.: B15145529

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This document provides a comprehensive technical overview of **Asoprisnil-d3**, a deuterated analog of the selective progesterone receptor modulator (SPRM) Asoprisnil. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

Quantitative data for Asoprisnil and its deuterated form are summarized below for clear comparison. While a specific CAS number for **Asoprisnil-d3** is not publicly available, the CAS number for the parent compound, Asoprisnil, is provided.

Property	Asoprisnil-d3	Asoprisnil
CAS Number	Not Available	199396-76-4[1][2][3][4][5]
Molecular Weight	452.60 g/mol	449.58 g/mol [3][4][5]

Mechanism of Action: Induction of Apoptosis in Uterine Leiomyoma Cells

Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both partial agonist and antagonist activities. A key mechanism of action, particularly relevant to its investigation for treating uterine fibroids, is the induction of apoptosis (programmed cell death)

in uterine leiomyoma cells. This effect is primarily mediated through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.

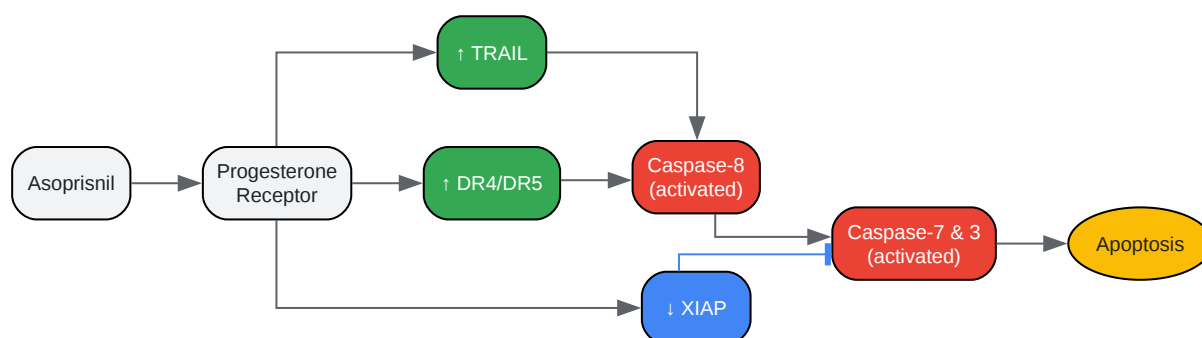
Upon treatment with Asoprisnil, the following key molecular events occur in leiomyoma cells:

- **Upregulation of TRAIL and its Receptors:** Asoprisnil significantly increases the expression of TRAIL and its death receptors, DR4 and DR5.
- **Caspase Cascade Activation:** This upregulation leads to the cleavage and activation of initiator caspase-8 and executioner caspases-7 and -3.
- **Downregulation of Apoptosis Inhibitor:** Asoprisnil also decreases the levels of the X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic cascade.

This signaling cascade ultimately leads to the selective apoptosis of uterine leiomyoma cells, with minimal effect on normal myometrial cells.

Signaling Pathway Diagram

The following diagram illustrates the Asoprisnil-induced TRAIL-mediated apoptotic signaling pathway.



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Caption: Asoprisnil-induced TRAIL-mediated apoptosis signaling pathway in uterine leiomyoma cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Asoprisnil's mechanism of action are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of Asoprisnil on the viability of cultured cells.

- **Cell Plating:** Seed uterine leiomyoma and myometrial cells in 96-well plates at a predetermined optimal density in appropriate culture medium.
- **Treatment:** After cell attachment, replace the medium with fresh medium containing various concentrations of Asoprisnil or vehicle control.
- **Incubation:** Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTS Reagent Addition:** Add MTS reagent to each well according to the manufacturer's instructions.
- **Incubation with Reagent:** Incubate the plates for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cultured cells.

- **Cell Culture and Treatment:** Grow cells on glass coverslips or chamber slides and treat with Asoprisnil or vehicle control for the desired duration.
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
- **Permeabilization:** Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes.

- **TUNEL Reaction:** Wash the cells with PBS and perform the TUNEL assay using a commercially available kit, following the manufacturer's protocol. This typically involves an incubation step with Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
- **Staining and Visualization:** Counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips on microscope slides.
- **Microscopy:** Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
- **Quantification:** Determine the percentage of TUNEL-positive cells by counting a representative number of cells from multiple fields.

Western Blot Analysis

This protocol is used to quantify the levels of specific proteins involved in the Asoprisnil-induced signaling pathway.

- **Cell Lysis:** Treat cultured cells with Asoprisnil or vehicle control. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli buffer and separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the target proteins (e.g., TRAIL, DR4, DR5, cleaved caspase-8, -7, -3, XIAP, and a loading control like β -actin or GAPDH) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

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